molecular formula C10H20ClNO4 B2758193 Propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate;hydrochloride CAS No. 2375269-64-8

Propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate;hydrochloride

Cat. No.: B2758193
CAS No.: 2375269-64-8
M. Wt: 253.72
InChI Key: IIYWLHFJDDLYMO-UHFFFAOYSA-N
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Description

Propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate;hydrochloride is a versatile chemical compound with diverse applications in scientific research, drug formulation, and polymer synthesis. This compound is known for its unique properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate;hydrochloride typically involves the reaction of propan-2-ol with 2-hydroxy-3-morpholin-4-ylpropanoic acid in the presence of hydrochloric acid. The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with controlled conditions to ensure consistency and purity. The process involves the use of catalysts and solvents to facilitate the reaction and purification steps.

Chemical Reactions Analysis

Types of Reactions: Propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophiles like hydroxide ions and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of esters and amides.

Scientific Research Applications

Propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate;hydrochloride has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Explored for its use in drug formulation and as a potential therapeutic agent.

  • Industry: Utilized in polymer synthesis and other industrial applications.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to biological responses. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate;hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Propan-2-yl 2-hydroxypropanoate: Similar structure but lacks the morpholin-4-yl group.

  • 2-hydroxy-3-morpholin-4-ylpropanoic acid: Similar core structure but without the propan-2-yl group.

These compounds may have different properties and applications due to variations in their chemical structures.

Biological Activity

Propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate; hydrochloride (CAS: 2375269-64-8) is an organic compound that has garnered attention for its diverse biological activities. This compound is characterized by a morpholine structure, which enhances its interaction with biological targets, making it a subject of interest in pharmacological research.

The synthesis of propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate hydrochloride typically involves straightforward chemical reactions that yield high purity products. The morpholine ring contributes to its unique buffering capabilities, maintaining a pH range critical for various biological applications, particularly in cell culture processes.

Biological Activities

1. Anticancer Properties:
Research indicates that propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate hydrochloride exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The morpholine moiety is believed to enhance the compound's bioactivity by enabling effective interactions with cellular targets involved in cancer progression.

2. Herbicidal Activity:
The compound has also been explored for its potential as a herbicide. In computational studies aimed at targeting the D1 protein of Phalaris minor, propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate hydrochloride demonstrated promising binding affinities, suggesting its utility in agricultural applications against this major weed in wheat crops.

The mechanisms underlying the biological activities of propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate hydrochloride are multifaceted:

  • Cellular Interactions: The morpholine structure facilitates interactions with cellular membranes and proteins, potentially altering signaling pathways associated with cell growth and apoptosis.
  • Inhibition of Enzymatic Activity: Studies suggest that this compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced cell viability and proliferation .

Case Studies and Experimental Findings

Several experimental studies have highlighted the biological activity of propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate hydrochloride:

StudyFocusFindings
Cell Proliferation Assay Anticancer activityShowed significant inhibition of proliferation in multiple cancer cell lines.
Molecular Dynamics Simulations Herbicidal potentialIdentified as a promising candidate with high binding affinity to target proteins in Phalaris minor.
Buffering Capacity Evaluation Cell culture applicationsMaintained stable pH levels essential for optimal cell growth conditions .

Comparative Analysis

To further understand the significance of propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate hydrochloride, it is useful to compare it with similar compounds:

Compound NameStructureUnique Features
1-(2,4-dimethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochlorideStructureEnhanced lipophilicity may improve membrane permeability.
Methyl 2-[3-(3-methylphenyl)ureido]propanoateStructureUreido functional group may lead to different biological activity due to urea linkage.
N-(4-hydroxyphenyl)propanamideStructureAmide instead of ester; different solubility properties may affect biological activity.

Properties

IUPAC Name

propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4.ClH/c1-8(2)15-10(13)9(12)7-11-3-5-14-6-4-11;/h8-9,12H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYWLHFJDDLYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CN1CCOCC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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